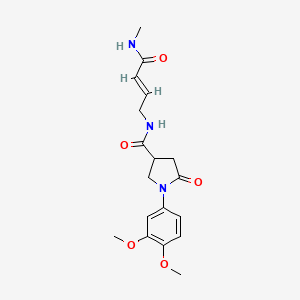

5-(benzyloxy)pyridazin-3(2H)-one

Übersicht

Beschreibung

Pyridazin-3(2H)-one is a class of organic compounds that contain a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms . They are used as building blocks in organic synthesis .

Synthesis Analysis

A simple, two-step synthesis of 4,6-disubstituted pyridazin-3(2H)-ones starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines has been described . The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis

The molecular structure of pyridazin-3(2H)-one compounds can be analyzed using various techniques such as microanalysis, IR, 1H-NMR spectral analysis, and mass spectrometry .Chemical Reactions Analysis

The reaction of 2-ary-5-hydroxy-3(2H)-pyridazinones with bromine yields the 4-bromo derivatives and with sulfuryl chloride the chloro compounds are obtained .Wissenschaftliche Forschungsanwendungen

Anticancer and Antioxidant Activities

- A study demonstrated the synthesis of new 3(2H)-one pyridazinone derivatives with potential antioxidant activity. These compounds were synthesized and evaluated for in-vitro antioxidant activity using DPPH radical scavenging activity and hydrogen peroxide scavenging activity. Molecular docking studies were also carried out to assess their anticancer potential by targeting cyclin-dependent kinase protein and DNA-hexamer ATGCAT (Mehvish & Kumar, 2022).

Optical Properties

- Research on novel 5-aryl-3-ferrocenyl-1-pyridazinyl pyrazoline derivatives has been conducted to study their synthesis, characterization, and optical properties. The absorption and fluorescence characteristics of these compounds were investigated, indicating potential applications in materials science (Gong et al., 2010).

Myocardial Perfusion Imaging

- An investigation into 18F-labeled pyridaben analogues for potential use in myocardial perfusion imaging (MPI) with PET has been conducted. These compounds exhibited high heart uptake and low background uptake in both mouse and swine models, suggesting their usefulness as MPI agents (Mou et al., 2012).

Antimicrobial Activity

- The synthesis of novel 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones was explored, and these compounds were screened for their antimicrobial activities. However, they exhibited minimal to no activity, highlighting the challenge in finding effective antimicrobial agents (Alonazy et al., 2009).

Crystal Structure Analysis

- Studies on the crystal structure and DFT and MEP analysis of 4-benzyl-2-[2-(4-fluorophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one derivatives have been performed. These studies provide insights into the structural and electronic properties of pyridazin-3(2H)-one derivatives, which are crucial for designing new compounds with desired biological or chemical properties (Daoui et al., 2019).

Wirkmechanismus

Mode of Action

5-(benzyloxy)pyridazin-3(2H)-one interacts with its targets by inhibiting phosphodiesterase-III in the heart muscles and blood vessels . This inhibition leads to an increase in the concentration of cyclic AMP, enhancing calcium influx into the cell, and resulting in stronger cardiac contractions and vasodilation .

Biochemical Pathways

The affected pathways primarily involve the cyclic AMP pathway and the calcium signaling pathway . The increase in cyclic AMP levels due to phosphodiesterase-III inhibition leads to activation of protein kinase A, which in turn phosphorylates various proteins, leading to enhanced calcium influx into the cells . This results in stronger cardiac contractions and vasodilation, thereby acting as a positive inotrope and an antihypertensive.

Result of Action

The molecular and cellular effects of 5-(benzyloxy)pyridazin-3(2H)-one’s action include enhanced cardiac contractions and vasodilation . These effects result in improved heart function and reduced blood pressure . Additionally, the compound’s role as a platelet aggregation inhibitor can prevent the formation of blood clots .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenylmethoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVRJHLMFGOKRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=O)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzyloxy)pyridazin-3(2H)-one | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-methyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843850.png)

![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2843854.png)

![(1S,4S,5R,9S,10R,13R,14S)-5-(Acetyloxymethyl)-14-hydroxy-14-(hydroxymethyl)-9-methyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2843857.png)

![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843862.png)

![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)